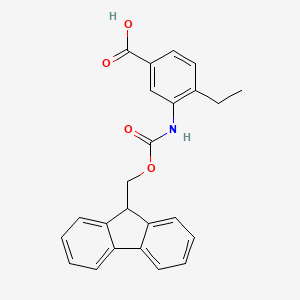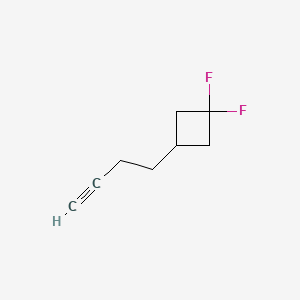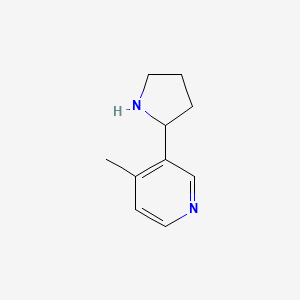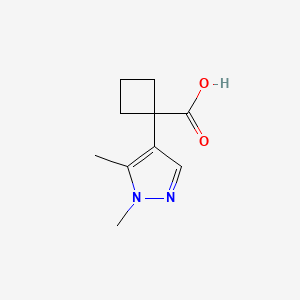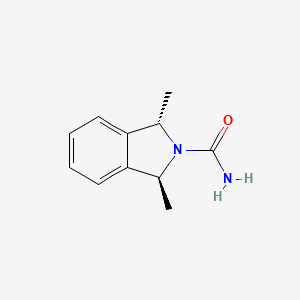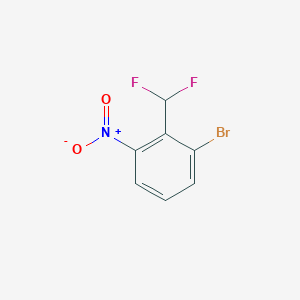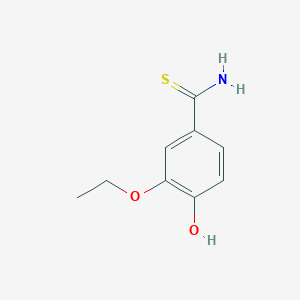![molecular formula C14H19BrO3 B13581852 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one is an organic compound that features a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the tert-butyl and methoxymethoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenyl ring. The tert-butyl group can be introduced using tert-butyl bromide in the presence of a base such as sodium hydroxide . The methoxymethoxy group is typically introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl ethanones, while oxidation can introduce ketone or aldehyde groups.
科学的研究の応用
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine atom and other functional groups can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The specific pathways involved can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but lacks the methoxymethoxy group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a similar bromine and tert-butyl substitution but differs in the core structure.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar methoxymethoxy group but different overall structure.
特性
分子式 |
C14H19BrO3 |
|---|---|
分子量 |
315.20 g/mol |
IUPAC名 |
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7H,8H2,1-5H3 |
InChIキー |
VIYDPRZAXXJBSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


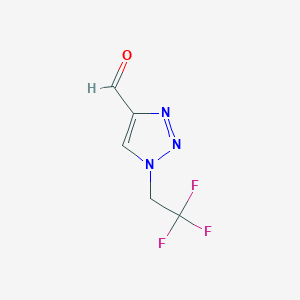
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)

![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
